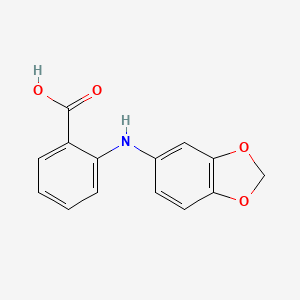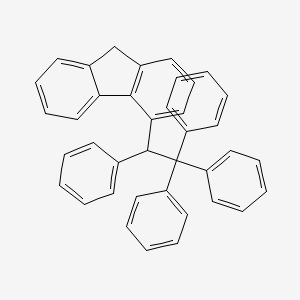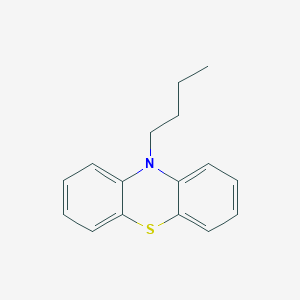![molecular formula C10H10ClNS2 B14729125 2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate CAS No. 5424-90-8](/img/structure/B14729125.png)
2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate is an organic compound with the molecular formula C10H10ClNS2 It is characterized by the presence of a chlorobenzyl group attached to a sulfanyl ethyl thiocyanate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate typically involves the reaction of 4-chlorobenzyl chloride with thiourea, followed by the addition of ethyl thiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Chlorobenzyl chloride reacts with thiourea to form 4-chlorobenzyl thiourea.
Step 2: The 4-chlorobenzyl thiourea is then reacted with ethyl thiocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound may inhibit or activate specific pathways, leading to its observed biological activities
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Chlorobenzyl)sulfanyl]ethanamine: Similar structure but with an amine group instead of a thiocyanate group.
1-{2-[(4-chlorobenzyl)sulfanyl]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole: Contains an imidazole ring and additional chlorophenyl group.
Uniqueness
2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiocyanate group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Propiedades
Número CAS |
5424-90-8 |
|---|---|
Fórmula molecular |
C10H10ClNS2 |
Peso molecular |
243.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]ethyl thiocyanate |
InChI |
InChI=1S/C10H10ClNS2/c11-10-3-1-9(2-4-10)7-13-5-6-14-8-12/h1-4H,5-7H2 |
Clave InChI |
UAXHEAFIRAJQDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSCCSC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


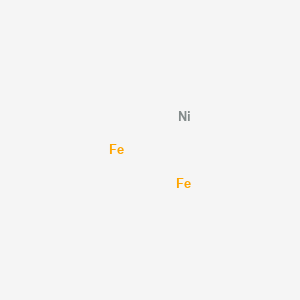
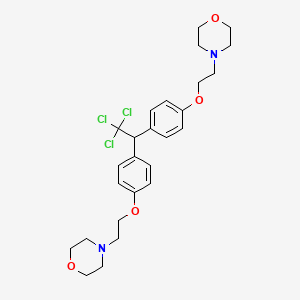

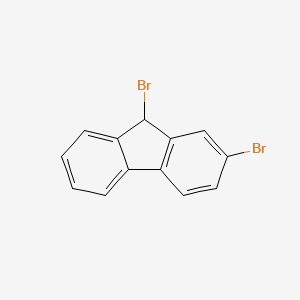
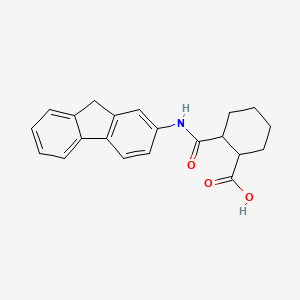

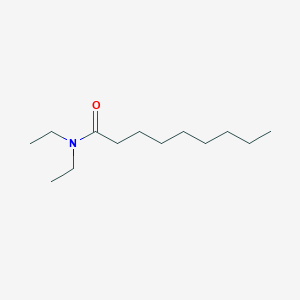
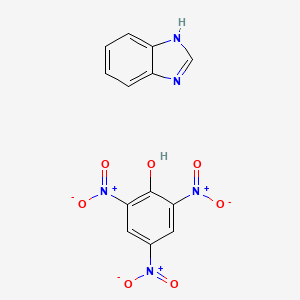
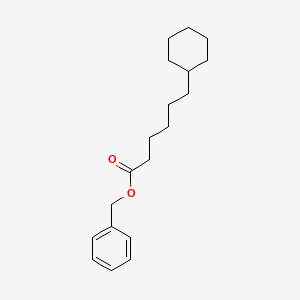
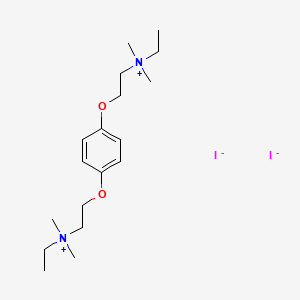
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
